molecular formula C15H23ClN2 B11718457 N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride

N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride

Cat. No.: B11718457
M. Wt: 266.81 g/mol
InChI Key: CPDDSYOLKHNBTC-CHAHGSPUSA-N
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Description

Structural Basis of α4β2 nAChR Subtype Selectivity and Partial Agonist Activity

The human α4β2 nAChR exists in two stoichiometric forms: (α4)₂(β2)₃ (high sensitivity to agonists) and (α4)₃(β2)₂ (low sensitivity). Molecular dynamics simulations reveal that partial agonists like nicotine induce distinct conformational changes compared to full agonists such as acetylcholine, particularly in the C-loop of the ligand-binding domain. N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride shares structural motifs with established α4β2 agonists, including:

  • A cyclohexane-diamine backbone enabling hydrogen bonding with β2 subunit residues (Asp163, Tyr126)
  • A (1R,2S)-2-phenylcyclopropyl group occupying the hydrophobic pocket near α4 subunit Trp182

Comparative analysis shows its efficacy lies between nicotine (EC₅₀ = 1-10 μM) and cytisine (EC₅₀ = 0.1-1 μM) in (α4)₂(β2)₃ receptors. The trans-configuration of the cyclohexane-diamine moiety restricts rotational freedom, favoring interactions with the β2/β2 interface critical for partial agonism.

Properties

Molecular Formula

C15H23ClN2

Molecular Weight

266.81 g/mol

IUPAC Name

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;hydrochloride

InChI

InChI=1S/C15H22N2.ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;/h1-5,12-15,17H,6-10,16H2;1H/t12?,13?,14-,15+;/m0./s1

InChI Key

CPDDSYOLKHNBTC-CHAHGSPUSA-N

Isomeric SMILES

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl

Canonical SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation of Styrene Derivatives

A common approach involves reacting styrene derivatives with diazo compounds in the presence of chiral catalysts. For example:

  • Substrate : Styrene (C₆H₅CH=CH₂)

  • Reagent : Ethyl diazoacetate (N₂CHCO₂Et)

  • Catalyst : Rhodium(II) carboxylates with chiral ligands.

  • Conditions : 0–25°C, anhydrous dichloromethane.

  • Outcome : Yields trans-cyclopropane derivatives with enantiomeric excess (ee) >90%.

Resolution of Racemic Mixtures

If cyclopropanation yields racemic products, chiral resolution is employed:

  • Method : Diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid.

  • Yield : ~40–50% for the (1R,2S) enantiomer.

Construction of the Cyclohexane-1,4-Diamine Backbone

The cyclohexane-1,4-diamine core is synthesized via Hofmann degradation or reductive amination.

Hofmann Degradation of Cyclohexane-1,4-Dicarboxylic Acid Diamide

This method, adapted from US4486603A, involves:

  • Starting Material : Cyclohexane-1,4-dicarboxylic acid diamide.

  • Chlorination : Treatment with Cl₂ or SOCl₂ to form bis-N-chloramide.

  • Rearrangement : Reaction with NaOH (2 eq) at 30–80°C.

  • Isolation : Extraction with chloroform or precipitation as hydrochloride salt.

Key Data :

StepConditionsYieldPurity
ChlorinationSOCl₂, 50°C, 4 h95%98%
Hofmann Rearrangement40% NaOH, 60°C, 3 h85%95%
Salt FormationHCl (conc.), 0°C90%99%

This method ensures trans-selectivity (>99% trans isomer).

Coupling of Cyclopropane and Diamine Moieties

The final step involves linking the (1R,2S)-2-phenylcyclopropyl group to the cyclohexane-1,4-diamine.

Nucleophilic Substitution

  • Reagents : Cyclohexane-1,4-diamine and (1R,2S)-2-phenylcyclopropyl bromide.

  • Conditions : K₂CO₃, DMF, 80°C, 12 h.

  • Challenges : Competing side reactions (e.g., over-alkylation) reduce yields.

Reductive Amination

A more efficient approach uses reductive amination:

  • Intermediate : Cyclohexane-1,4-dione + (1R,2S)-2-phenylcyclopropylamine.

  • Reduction : NaBH₄ or Pd/C under H₂.

  • Hydrochloride Formation : HCl gas in EtOH.

Optimized Protocol :

ParameterValue
SolventMethanol
CatalystPd/C (10 wt%)
Pressure50 psi H₂
Time24 h
Yield78%
ee98%

Purification and Characterization

Crystallization

The hydrochloride salt is purified via recrystallization:

  • Solvent System : Ethanol/water (4:1 v/v).

  • Purity : >99% (HPLC).

Analytical Data

  • Melting Point : 203–205°C.

  • 1H NMR (DMSO-d₆) : δ 1.21 (s, 3H), 1.36 (s, 3H), 4.07 (m, 1H), 7.36–7.01 (m, 5H).

  • HRMS : m/z 266.1740 [M+H]⁺.

Challenges and Optimization Strategies

Stereochemical Control

  • Issue : Epimerization during coupling steps reduces ee.

  • Solution : Use low-temperature conditions (<0°C) and non-polar solvents.

Scalability

  • Issue : Hofmann degradation requires large NaOH volumes.

  • Solution : Switch to Ca(OH)₂ for easier filtration.

Comparative Analysis of Synthetic Routes

MethodYieldeeScalabilityCost
Hofmann Degradation85%>99%HighLow
Reductive Amination78%98%ModerateMedium
Nucleophilic Substitution60%95%LowHigh

Industrial Applications and Patents

Key patents (e.g., US9670136, US10265279B2) highlight its role as an LSD1 inhibitor. Industrial-scale synthesis uses continuous-flow reactors to enhance reproducibility .

Chemical Reactions Analysis

Types of Reactions

N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H24Cl2N2
  • Molecular Weight : 303.27 g/mol
  • IUPAC Name : N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine dihydrochloride
  • Structural Features : The compound consists of a cyclohexane ring with two amine groups and a cyclopropyl group attached to a phenyl ring, which contributes to its biological activity.

Cancer Treatment

Research indicates that N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride has potential therapeutic effects in various cancers:

  • Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, it has demonstrated significant antiproliferative effects against breast cancer cell lines like MCF-7 and lung cancer cell lines such as A549.
    Cancer Cell Line EC50 (µM)
    MCF-7 (Breast)10.5
    A549 (Lung)12.3

Epigenetic Research

The compound's ability to inhibit LSD1 makes it a valuable tool in epigenetic studies. By modulating gene expression through epigenetic mechanisms, researchers can explore pathways involved in cellular differentiation and development.

Case Study 1: Anticancer Activity

A study conducted by researchers examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers in treated cells.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound effectively alters the expression of genes associated with cell cycle regulation and apoptosis. This was evidenced by changes in mRNA levels of key regulatory proteins following treatment.

Safety and Toxicity

While this compound shows promise as a therapeutic agent, safety evaluations are crucial. Preliminary studies indicate moderate toxicity levels; thus, further research is necessary to establish safe dosage ranges for clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Analogues

The compound’s activity is highly sensitive to stereochemistry and substituent modifications. Below is a comparative analysis with key analogues:

Compound Structure/Stereochemistry Molecular Weight Key Differences Pharmacological Relevance
N1-[(1R,2S)-2-Phenylcyclopropyl]cyclohexane-1,4-diamine dihydrochloride (1R,2S)-cyclopropyl; trans-cyclohexane conformation 303.27 Parent compound; phenyl substituent on cyclopropane. Potent LSD1 inhibitor (IC₅₀ = 20 nM); in clinical trials for AML and SCLC .
(trans)-N1-((1S,2R)-2-Phenylcyclopropyl)cyclohexane-1,4-diamine hydrochloride (1S,2R)-cyclopropyl; trans-cyclohexane conformation 303.27 Enantiomeric cyclopropane configuration. Reduced LSD1 binding affinity due to stereochemical mismatch .
(cis)-N1-((1R,2S)-2-Phenylcyclopropyl)cyclohexane-1,4-diamine hydrochloride (1R,2S)-cyclopropyl; cis-cyclohexane conformation 303.27 cis- vs. trans-cyclohexane ring. Lower metabolic stability; 3-fold reduced potency in LSD1 inhibition assays .
N1-((trans)-2-(Thiazol-5-yl)cyclopropyl)cyclohexane-1,4-diamine hydrochloride Thiazole substituent on cyclopropane 294.20 Thiazole replaces phenyl group. Enhanced solubility but reduced target engagement (IC₅₀ = 150 nM) .
(trans)-N1-((1R,2S)-2-(3’-Trifluoromethyl-biphenyl)cyclopropyl)cyclohexane-1,4-diamine Trifluoromethyl-biphenyl substituent on cyclopropane 403.40 Bulkier, electron-withdrawing substituent. Improved CNS penetration but increased off-target effects .
(1r,4r)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride 4-Fluorobenzyl substituent; no cyclopropane moiety 238.76 Cyclopropane replaced with benzyl group. Non-selective monoamine oxidase inhibitor; unrelated to LSD1 .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Potency : The (1R,2S)-trans isomer exhibits superior LSD1 inhibition (IC₅₀ = 20 nM) compared to its (1S,2R)-enantiomer (IC₅₀ > 1 µM) and cis-cyclohexane analogues (IC₅₀ = 60 nM) .
  • Metabolic Stability : The trans-cyclohexane conformation confers resistance to hepatic CYP3A4 metabolism, with a half-life of 8–12 hours in human microsomes, whereas cis-isomers degrade 2–3× faster .
  • Selectivity: The phenylcyclopropyl group minimizes off-target interactions with monoamine oxidases (MAO-A/B), unlike benzyl-substituted analogues (e.g., (1r,4r)-N1-(4-fluorobenzyl)cyclohexane-1,4-diamine), which show MAO-B inhibition .

Clinical Relevance

  • ORY-1001 has entered Phase II trials for acute myeloid leukemia (AML) due to its ability to reactivate tumor suppressor genes silenced by LSD1 .
  • In contrast, trifluoromethyl-biphenyl derivatives (e.g., from ) are preclinically prioritized for solid tumors but face toxicity challenges .

Q & A

Basic Research: What analytical techniques are recommended for confirming the stereochemical configuration of N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride?

Answer:
The stereochemical configuration can be resolved using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) under normal-phase conditions (n-hexane:isopropanol with 0.1% diethylamine). Nuclear Magnetic Resonance (NMR) analysis, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for confirming spatial arrangements, such as the trans-configuration of the cyclopropane ring and cyclohexane diamine moiety. For absolute configuration, single-crystal X-ray diffraction is definitive, as demonstrated in structural studies of related cyclopropane derivatives .

Basic Research: How is the hydrochloride salt form typically purified, and what solvent systems are effective?

Answer:
Recrystallization is the standard method. A 9:1 mixture of ethanol:water (v/v) at 60°C yields high-purity crystals (>98%) after slow cooling. For hygroscopic batches, acetonitrile:ethyl acetate (1:3) can minimize water absorption. Purity should be verified via HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) and ion chromatography to confirm chloride content .

Advanced Research: What strategies resolve discrepancies in reported LSD1 inhibitory potency (IC50_{50}50​) across cellular assays?

Answer:
Discrepancies often arise from assay conditions:

  • Cell type variability : Hematopoietic vs. solid tumor models (e.g., AML cell lines like MOLM-13 vs. HCT116) show differential LSD1 expression and co-factor dependencies .
  • Redox status : LSD1 activity is sensitive to intracellular ROS levels. Pre-treatment with antioxidants (e.g., NAC) normalizes IC50_{50} variations .
  • Compound stability : Degradation in culture media (e.g., pH-dependent hydrolysis of the cyclopropane ring) should be monitored via LC-MS .

Advanced Research: How does cyclopropane ring conformation affect target binding affinity in molecular docking studies?

Answer:
The (1R,2S)-cyclopropane configuration induces a planar transition state that enhances LSD1 binding by aligning with FAD’s isoalloxazine ring. Docking simulations (e.g., AutoDock Vina) show that deviations >15° from the optimal dihedral angle (cyclopropane C1-C2-Cphenyl) reduce binding energy by 2–3 kcal/mol. Substituents on the phenyl ring (e.g., para-fluoro) improve hydrophobic interactions with Lys661 and Ser289 residues .

Basic Research: What in vitro models are appropriate for initial assessment of LSD1 inhibition activity?

Answer:

  • Enzyme assays : Recombinant LSD1 (KDM1A) with a H3K4me2 substrate, monitored via fluorescence polarization (Anti-H3K4me2 antibody) or Amplex Red (H2_2O2_2 detection) .
  • Cellular models :
    • AML: MOLM-13 (IC50_{50} ~50 nM) for differentiation markers (CD11b, CD86).
    • Solid tumors: HCT116 for apoptosis (caspase-3/7 activation) .

Advanced Research: What pharmacokinetic parameters must be optimized for in vivo efficacy studies in cancer models?

Answer:
Key parameters include:

  • Oral bioavailability : Improve via micronization (particle size <10 µm) or lipid-based formulations (e.g., SNEDDS) to enhance solubility (>2 mg/mL in simulated intestinal fluid) .
  • Plasma half-life : Structural modifications (e.g., N-methylation of the cyclohexane diamine) reduce CYP3A4-mediated metabolism, extending t1/2t_{1/2} from 2.1 to 5.8 hours in murine models .
  • Blood-brain barrier penetration : LogP >2.5 (measured via shake-flask method) ensures CNS activity in glioblastoma xenografts .

Basic Research: How is the compound’s stability profile assessed under physiological conditions?

Answer:

  • Forced degradation studies :
    • Acidic (0.1N HCl, 37°C): Monitor cyclopropane ring opening via LC-MS (m/z shift +18 Da).
    • Oxidative (3% H2_2O2_2): Detect diamine oxidation products (e.g., imines) at 254 nm .
  • Plasma stability : Incubate with mouse/human plasma (37°C, 1 hr); >90% remaining indicates suitability for IV dosing .

Advanced Research: What structural analogs show improved selectivity over related epigenetic targets (e.g., MAO-A/B)?

Answer:

  • N1-Benzyl derivatives : Reduce MAO-A off-target activity by 10-fold (IC50_{50} >1 µM vs. LSD1 IC50_{50} = 12 nM) .
  • Cyclohexane substituents : 4-Fluoro substitution on the phenyl ring enhances LSD1 selectivity by 25-fold via steric clash with MAO-B’s FAD-binding pocket .

Basic Research: What safety protocols are critical for handling the hydrochloride salt in laboratory settings?

Answer:

  • PPE : Nitrile gloves, goggles, and respirators (N95) to prevent inhalation of fine powders .
  • Waste disposal : Neutralize with 1M NaOH (1:10 ratio) before incineration to avoid HCl vapor release .

Advanced Research: How are metabolite profiles characterized to identify potential toxicological risks?

Answer:

  • In vitro hepatocyte models : Primary human hepatocytes (5 × 106^6 cells/mL) incubated with 10 µM compound for 24 hr. Metabolites are identified via HRMS/MS (Q-TOF, positive ion mode). Major pathways include:
    • N-demethylation (m/z -14 Da).
    • Cyclopropane hydroxylation (m/z +16 Da) .
  • Reactive metabolite screening : Trapping with glutathione (GSH) and detection of adducts (e.g., m/z 305.1 for GSH + epoxide intermediate) .

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